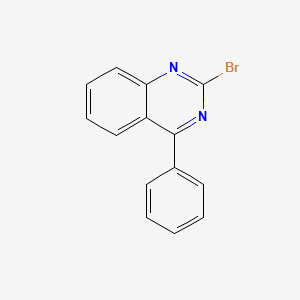

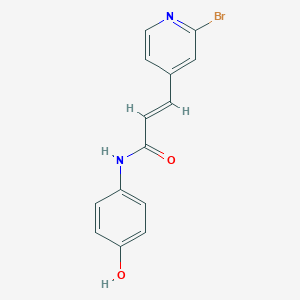

2-Bromo-4-phenylquinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

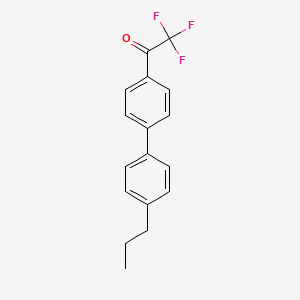

2-Bromo-4-phenylquinazoline is a chemical compound with the molecular formula C14H9BrN2 . It is a derivative of quinazoline, a class of compounds that have drawn significant attention due to their wide range of biological activities .

Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods. One efficient and green synthesis method involves t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition metal-free conditions . Another method involves the coupling of imine and electron-rich alkene in a Povarov imino-Diels-Alder reaction .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-phenylquinazoline consists of a quinazoline core, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to a benzene ring . The compound also contains a bromine atom, which contributes to its unique properties .

Chemical Reactions Analysis

Quinazoline derivatives, including 2-Bromo-4-phenylquinazoline, are known for their reactivity as intermediates in the synthesis of other quinazoline analogues and their ring-expanded derivatives . They can undergo various chemical transformations, contributing to their wide range of biological activities .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Quinazolines, including 2-bromo-4-phenylquinazoline, serve as essential scaffolds in drug discovery. Researchers have explored their potential as anticancer agents, kinase inhibitors, and antiviral compounds. The bromine substitution at the 4-position enhances their bioactivity and selectivity against specific targets .

Heterocycle Synthesis Strategies

The cascade cyclization of ortho-propynol phenyl azides using TMSBr (trimethylsilyl bromide) as an acid-promoter enables direct access to 4-bromo quinolines. These intermediates can further undergo coupling reactions or nucleophilic substitutions, expanding the molecular diversity at the C4 position of quinolines .

Mécanisme D'action

Target of Action

The primary target of 2-Bromo-4-phenylquinazoline is the Bromodomain-containing protein 4 (BRD4), a type of epigenetic reader . BRD4 specifically binds to acetylated lysine residues of histones and has emerged as an attractive therapeutic target for various diseases, including cancer, cardiac remodeling, and heart failure .

Mode of Action

2-Bromo-4-phenylquinazoline interacts with BRD4 by binding to it at the molecular and cellular levels . This interaction results in the inhibition of BRD4, which in turn leads to a decrease in the expression of downstream targets such as c-MYC .

Biochemical Pathways

The action of 2-Bromo-4-phenylquinazoline affects the TGF-β1/Smad2/3 signaling pathway . The inhibition of BRD4 by 2-Bromo-4-phenylquinazoline leads to the suppression of this pathway, which is associated with the reduction of cardiac fibrosis .

Pharmacokinetics

Similar quinazoline derivatives have been found to have good pharmacokinetic properties and low cytotoxicity

Result of Action

The result of 2-Bromo-4-phenylquinazoline’s action is the effective alleviation of cardiac fibrosis both in vitro and in vivo . This is associated with the reduction in the expression of the downstream target c-MYC and the inhibition of the TGF-β1/Smad2/3 signaling pathway .

Action Environment

The action, efficacy, and stability of 2-Bromo-4-phenylquinazoline can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions and altered pharmacokinetics Additionally, factors such as pH, temperature, and the presence of certain enzymes or proteins can also affect the action of 2-Bromo-4-phenylquinazoline

Safety and Hazards

While specific safety and hazard information for 2-Bromo-4-phenylquinazoline was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Orientations Futures

Quinazoline derivatives, including 2-Bromo-4-phenylquinazoline, continue to attract interest due to their diverse biological activities. Future research may focus on designing and synthesizing new derivatives or analogues to treat various diseases . Additionally, the development of more efficient and environmentally friendly synthesis methods may also be a focus of future research .

Propriétés

IUPAC Name |

2-bromo-4-phenylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIYIAGTHDVLKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-phenylquinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate](/img/structure/B2698237.png)

![2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B2698240.png)

![N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide](/img/structure/B2698241.png)

![2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole](/img/structure/B2698245.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide](/img/structure/B2698246.png)

![N-(4-nitrophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2698248.png)

![6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2698252.png)